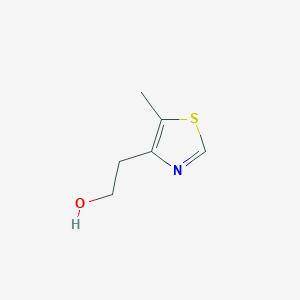

2-(5-Methylthiazol-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIBYTYLWJTDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299651 | |

| Record name | 2-(5-methyl-1,3-thiazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38067-32-2 | |

| Record name | NSC131817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-methyl-1,3-thiazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation of 2 5 Methylthiazol 4 Yl Ethanol

Precursor Role in Thiamine (B1217682) (Vitamin B1) Biosynthesis Pathways

Thiamine is an essential cofactor for all living organisms in its active form, thiamine pyrophosphate (TPP). nih.govnih.gov Its structure consists of a pyrimidine (B1678525) moiety linked to a thiazole (B1198619) moiety. The thiazole component is derived from 2-(5-Methylthiazol-4-yl)ethanol. The biosynthesis of thiamine involves the separate formation of these two heterocyclic units, which are then coupled. wikipedia.orgnih.gov In bacteria, the phosphorylated form of the thiazole, 4-methyl-5-β-hydroxyethylthiazole phosphate (B84403) (THZ-P), is synthesized and then condensed with the pyrimidine pyrophosphate (HMP-PP) to form thiamine monophosphate (ThMP). nih.govnih.gov

The formation of thiamine is a multi-step enzymatic process. The thiazole moiety, THZ-P, is synthesized in prokaryotes through an oxidative condensation involving precursors like 1-deoxy-D-xylulose 5-phosphate (DXP), cysteine, and either tyrosine (in E. coli) or glycine (B1666218) (in B. subtilis). nih.govnih.gov

The key enzymatic steps involving the thiazole precursor are:

Phosphorylation of THZ: The free alcohol, this compound (THZ), can be phosphorylated by a thiazole kinase (ThiM in bacteria) to yield its active phosphate ester, THZ-P. nih.gov

Coupling Reaction: Thiamine phosphate synthase (ThiE) catalyzes the coupling of THZ-P with 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). This reaction forms thiamine monophosphate (ThMP). nih.govnih.gov

Final Phosphorylations: ThMP is then converted to the biologically active coenzyme, thiamine pyrophosphate (TPP). This can occur via a direct phosphorylation catalyzed by thiamine phosphate kinase (ThiL) or through a two-step process where ThMP is first hydrolyzed to thiamine, which is then pyrophosphorylated by thiamine diphosphokinase. wikipedia.orgnih.gov

Table 1: Key Enzymes in the Thiazole Branch of Thiamine Biosynthesis

| Enzyme Name | Abbreviation | Function | Organism Example | Citation |

| 1-deoxy-D-xylulose 5-phosphate synthase | Dxs | Couples glyceraldehyde 3-phosphate and pyruvate (B1213749) to form DXP. | E. coli, B. subtilis | nih.govnih.gov |

| Thiazole synthase | ThiG | Catalyzes the condensation to form the thiazole ring. | E. coli | nih.gov |

| Thiazole kinase | ThiM | Phosphorylates THZ to THZ-P. | Bacteria | nih.gov |

| Thiamine phosphate synthase | ThiE | Couples THZ-P and HMP-PP to form ThMP. | E. coli, B. subtilis | nih.govnih.govnih.gov |

| Thiamine phosphate kinase | ThiL | Phosphorylates ThMP to TPP. | E. coli | nih.govnih.gov |

The biosynthetic pathway of thiamine is characterized by a series of distinct intermediates. The convergence of the pyrimidine and thiazole branches is a central event in this process.

Table 2: Major Metabolites and Intermediates in Thiamine Biosynthesis

| Metabolite | Abbreviation | Role in Pathway | Citation |

| 5-Aminoimidazole ribotide | AIR | Precursor for the pyrimidine moiety (HMP-P). | nih.govoup.com |

| 4-amino-5-hydroxymethyl-2-methylpyrimidine | HMP | Pyrimidine precursor. | wikipedia.org |

| 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate | HMP-P | Phosphorylated pyrimidine moiety. | nih.govwikipedia.org |

| 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate | HMP-PP | Pyrophosphorylated pyrimidine moiety that couples with THZ-P. | nih.govnih.govnih.gov |

| 1-deoxy-D-xylulose 5-phosphate | DXP | Precursor for the thiazole moiety. | nih.govnih.gov |

| 4-methyl-5-β-hydroxyethylthiazole | THZ | The core thiazole alcohol compound, this compound. | nih.govnih.gov |

| 4-methyl-5-β-hydroxyethylthiazole phosphate | THZ-P | Phosphorylated thiazole moiety that couples with HMP-PP. | nih.govnih.gov |

| Thiamine monophosphate | ThMP | Product of the coupling reaction between the pyrimidine and thiazole moieties. | wikipedia.orgnih.gov |

| Thiamine pyrophosphate | TPP | The active coenzyme form of Vitamin B1. | nih.govnih.gov |

Microbial and Plant Biosynthetic Systems

The capability to synthesize thiamine de novo is widespread among microorganisms, including bacteria, archaea, and fungi like Saccharomyces cerevisiae, as well as in plants. wikipedia.orgnih.govymdb.ca In plants, the biosynthesis is complex, with different stages occurring in the plastids, mitochondria, and cytosol. oup.com The synthesis of the pyrimidine (HMP-P) and thiazole (THZ-P) moieties takes place in the plastids. oup.com These are then combined to form ThMP, which can be further converted to the active TPP in the cytosol. oup.com

The biosynthesis of thiamine is tightly regulated to ensure cellular needs are met without wasteful overproduction. The primary regulatory mechanism in bacteria, archaea, and eukaryotes involves riboswitches. wikipedia.orgnih.gov Specifically, the TPP riboswitch, a highly conserved non-coding RNA element found in the untranslated regions of mRNAs for thiamine biosynthetic genes, can directly bind to TPP. wikipedia.orgnih.gov When TPP levels are sufficient, this binding event induces a conformational change in the mRNA, which typically leads to the termination of transcription or inhibition of translation, thus downregulating the production of biosynthetic enzymes. wikipedia.org

In plants, metabolic engineering studies in Arabidopsis thaliana have shown that the pathway is also subject to intricate regulation. Overexpression of the gene for the thiazole synthase (THI1) not only increased the levels of thiamine vitamers but also led to a decrease in the transcript levels of the pyrimidine synthase gene (THIC). oup.com This suggests a feedback mechanism where an increase in TPP levels, resulting from enhanced thiazole production, negatively regulates the pyrimidine branch via the TPP riboswitch. oup.com These findings highlight the necessity of balancing the expression of genes from both the pyrimidine and thiazole branches for successful engineering of thiamine content. oup.comnih.gov

Given its role as a key precursor, there is interest in the biotechnological production of this compound and other thiamine intermediates. Metabolic engineering strategies offer a promising avenue for enhancing production. In plants, the constitutive overexpression of biosynthetic genes such as THIC, THI1, and TH1 in Arabidopsis thaliana has been explored to boost thiamine levels. oup.comnih.gov

While industrial chemical synthesis routes for thiamine and its precursors exist, biocatalytic methods using microorganisms are being developed as a more sustainable alternative. wikipedia.orggoogle.com Fermentation processes, particularly using genetically engineered yeast like Saccharomyces cerevisiae or bacteria, are a common approach for producing valuable biochemicals. nih.govmdpi.com By optimizing fermentation conditions and engineering the metabolic pathways to channel more precursors towards the desired product and mitigate product toxicity, it is possible to achieve higher yields of compounds like this compound. nih.gov

Investigating Degradation Pathways and Associated Metabolites

Information on the specific degradation pathways of this compound is limited, though it is recognized as a degradation product of thiamine itself. veeprho.com The metabolic fate of thiamine in humans involves excretion of various metabolites in the urine. wikipedia.org Among these are compounds resulting from the cleavage and modification of the parent vitamin, such as 4-methyl-thiazole-5-acetic acid. wikipedia.org

The presence of a primary alcohol group on this compound suggests that its degradation could proceed via oxidation, a common pathway for ethanol (B145695) catabolism. nih.gov This would likely involve the enzymatic conversion of the ethanol moiety first to an aldehyde (4-methyl-thiazole-5-acetaldehyde) and subsequently to a carboxylic acid (4-methyl-thiazole-5-acetic acid). This is supported by studies on the degradation of analogous compounds like 2-chloroethanol (B45725) in Pseudomonas stutzeri, which is oxidized by a dehydrogenase enzyme. nih.gov This suggests that alcohol and aldehyde dehydrogenases could be key enzymes in the catabolism of this compound.

Advanced Analytical Chemistry of 2 5 Methylthiazol 4 Yl Ethanol

Chromatographic Separation Techniques

Chromatographic methods are paramount for isolating 2-(5-Methylthiazol-4-yl)ethanol from complex sample matrices prior to its identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) Applications for Volatile Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for detecting this compound in the headspace of food and beverage samples.

Typical GC analysis involves the use of a capillary column with a non-polar or mid-polar stationary phase. A common choice is a column coated with a phase like 5% diphenyl / 95% dimethyl polysiloxane. The temperature program is optimized to ensure the separation of the target analyte from other volatile components. For instance, an initial oven temperature might be held at 40-60°C, followed by a ramp-up to a final temperature of 240-260°C to elute less volatile compounds. bibliotekanauki.plarxiv.org The injector and detector temperatures are typically maintained at a higher temperature than the final oven temperature to ensure efficient transfer of the analyte and prevent condensation. bibliotekanauki.pl A flame ionization detector (FID) is commonly used for quantification due to its excellent response to hydrocarbons.

| Parameter | Typical Value/Condition | Source |

| Column Type | Capillary (e.g., DB-5, HP-5MS) | europa.eu |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | europa.eu |

| Oven Program | Initial 40-60°C, ramp to 240-260°C | bibliotekanauki.plarxiv.org |

| Injector Temp. | 230-250°C | europa.eu |

| Detector | Flame Ionization Detector (FID) | europa.eu |

| Carrier Gas | Helium or Nitrogen | bibliotekanauki.plarxiv.org |

This table presents typical Gas Chromatography (GC) parameters for the analysis of volatile compounds similar to this compound. The conditions can be adapted based on the specific sample matrix and analytical goals.

Liquid Chromatography (LC) Applications for Complex Matrices

For non-volatile samples or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analysis of this compound. This is particularly relevant for its determination in complex food matrices where direct injection of a liquid extract is preferable.

Reverse-phase HPLC is the most common mode used for this purpose. A C18 column is frequently employed to separate the compound from other matrix components based on its hydrophobicity. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with a wide range of polarities. For detection, a UV detector set at a wavelength where the thiazole (B1198619) ring exhibits absorbance is a common choice. researchgate.net More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). d-nb.info

A specific HPLC method for the analysis of the related compound 2-(5-methylthiazol-4-yl)ethyl propionate (B1217596) utilizes a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

| Parameter | Typical Value/Condition | Source |

| Column Type | Reverse-Phase (e.g., C18) | researchgate.net |

| Mobile Phase | Water/Acetonitrile or Water/Methanol | sielc.comresearchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Detector | UV-Vis or Mass Spectrometry (MS) | researchgate.netd-nb.info |

| pH Modifier | Phosphoric acid or Formic acid | sielc.com |

This table outlines typical High-Performance Liquid Chromatography (HPLC) conditions for the analysis of thiazole derivatives like this compound in complex matrices.

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques are indispensable for the unambiguous identification and precise quantification of this compound following chromatographic separation.

Mass Spectrometry (MS) for Identification and Trace Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the gold standard for the definitive identification of this compound. The mass spectrometer ionizes the eluted compound, typically through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). chemguide.co.uk

The resulting mass spectrum is a unique fingerprint of the molecule. The molecular ion peak (M+) for this compound would appear at an m/z corresponding to its molecular weight (143.21 g/mol ). nist.gov The fragmentation pattern provides structural information. Key fragments for alcohols often arise from the cleavage of the C-C bond adjacent to the oxygen atom and dehydration (loss of H₂O). libretexts.orglibretexts.org For this compound, characteristic fragments would be expected from the cleavage of the ethyl side chain and fragmentation of the thiazole ring. The NIST WebBook provides a reference mass spectrum for 4-methyl-5-thiazoleethanol (B42058), which shows prominent peaks that can be used for its identification. nist.gov

| Ion (m/z) | Proposed Fragment | Source |

| 143 | [C₆H₉NOS]⁺ (Molecular Ion) | nist.gov |

| 112 | Loss of CH₂OH | docbrown.info |

| 98 | Loss of CH₂CH₂OH | docbrown.info |

| 85 | Fragmentation of the thiazole ring | |

| 57 | Fragmentation of the thiazole ring |

This table presents a hypothetical fragmentation pattern for this compound based on its structure and general fragmentation rules for alcohols and heterocyclic compounds. The exact fragmentation will be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

In the ¹H NMR spectrum, the chemical shifts, integration values, and splitting patterns of the signals correspond to the different types of protons present. For this compound, one would expect to see signals for the methyl group protons, the two methylene (B1212753) group protons of the ethanol (B145695) side chain, the hydroxyl proton, and the proton on the thiazole ring. chemicalbook.com For instance, the methyl protons would likely appear as a singlet, while the methylene protons would show triplet-triplet coupling.

The ¹³C NMR spectrum provides information on the number of different carbon environments. Signals would be expected for the methyl carbon, the two methylene carbons, and the carbons of the thiazole ring. Chemical suppliers like Veeprho indicate the availability of comprehensive characterization data, including ¹H NMR and ¹³C NMR, for this compound. veeprho.com

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ | ~2.4 | Singlet |

| -CH₂- (adjacent to ring) | ~2.9 | Triplet |

| -CH₂- (adjacent to -OH) | ~3.8 | Triplet |

| -OH | Variable | Singlet (broad) |

| Thiazole-H | ~8.5 | Singlet |

This table provides predicted ¹H NMR spectral data for this compound based on typical chemical shifts for similar structural motifs. chemicalbook.comchemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. chemicalbook.com C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would likely be observed in the 1500-1650 cm⁻¹ region. mdpi.com The NIST Chemistry WebBook lists the availability of IR spectral data for this compound. nist.gov

| Spectroscopic Technique | Key Expected Absorptions/Features |

| Infrared (IR) | ~3400 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=N, C=C stretch) |

| Ultraviolet-Visible (UV-Vis) | Absorbance in the 200-400 nm range due to the thiazole ring |

This table summarizes the expected key spectroscopic features for this compound in IR and UV-Vis spectroscopy based on its functional groups and structure.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique, particularly gas chromatography (GC). For a compound like this compound, derivatization is often essential to improve its analytical characteristics. The primary target for derivatization is the active hydrogen of the hydroxyl (-OH) group, which can cause poor chromatographic peak shape and low thermal stability. libretexts.orgyoutube.com

Common derivatization strategies aim to increase volatility, improve thermal stability, and enhance detector response. youtube.comchromtech.com The three most common types of derivatization for GC analysis are silylation, acylation, and alkylation. libretexts.orgchromtech.com

Silylation: This is the most widely used derivatization method for GC analysis. chromtech.com It involves replacing the active hydrogen of the alcohol group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. chromtech.comweber.hu The resulting silyl (B83357) ethers are significantly more volatile, less polar, and more thermally stable than the parent alcohol. chromtech.com Silylation reactions are generally straightforward and produce derivatives readily amenable to GC-MS analysis. chromtech.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. youtube.com

Acylation: This technique converts compounds with hydroxyl groups into esters. research-solution.comresearchgate.net Acylation reagents, such as acid anhydrides (e.g., acetic anhydride) or perfluorinated acyl donors, react with the alcohol to form a less polar, more volatile ester derivative. libretexts.orgresearch-solution.com Derivatization with fluorinated acyl groups can significantly enhance the sensitivity for electron capture detection (ECD). libretexts.org Acylated derivatives are often more stable than their silylated counterparts. libretexts.org

Alkylation: Primarily used for acidic compounds like carboxylic acids and phenols, alkylation can also be applied to alcohols. chromtech.comweber.hu Esterification, the most common form of alkylation, involves reacting an alcohol with an acid in the presence of a catalyst to form an ester. libretexts.orgchromtech.com By choosing different alkyl groups, the retention time of the derivative can be systematically altered to optimize separation. chromtech.com

The following table summarizes potential derivatization strategies applicable to the hydroxyl group of this compound for GC analysis.

| Derivatization Strategy | Reagent Example | Target Functional Group | Advantages |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increases volatility, reduces polarity, improves thermal stability. chromtech.com |

| Acylation | Acetic Anhydride | Hydroxyl (-OH) | Increases volatility, forms stable derivatives, can enhance detector response (especially with fluorinated groups). libretexts.orgresearch-solution.com |

| Alkylation | Boron trifluoride in methanol (BF3-MeOH) | Hydroxyl (-OH) | Increases volatility, produces stable esters, allows for retention time modification. youtube.comchromtech.com |

Optimization of Sample Preparation Protocols for Research Applications

The goal of sample preparation is to extract the analyte of interest from a complex matrix, concentrate it, and remove interfering substances prior to analysis. For a semi-volatile compound like this compound, found in matrices such as food or beverages, the optimization of sample preparation is a critical step to ensure accurate and reproducible results. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME):

HS-SPME is a powerful, solvent-free technique widely used for the analysis of volatile and semi-volatile compounds in various matrices. nih.gov It combines extraction and preconcentration into a single step. The optimization of several parameters is crucial for achieving high extraction efficiency. nih.govresearchgate.net

Fiber Coating: The choice of SPME fiber coating is paramount. For a broad range of analytes with varying polarities and molecular weights, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the preferred choice. nih.govfrontiersin.org This type of fiber was found to be superior for extracting a wide array of volatile compounds, including heterocyclic compounds, in numerous studies. mdpi.comresearchgate.net

Extraction Temperature and Time: The temperature of the sample during incubation and the duration of the extraction significantly affect the partitioning of the analyte from the sample matrix into the headspace and subsequently onto the fiber. researchgate.net Higher temperatures increase the vapor pressure of the analyte, promoting its transfer to the headspace. For many flavor compounds, incubation temperatures between 40°C and 80°C are common. nih.govnih.gov Optimal extraction times must be determined to ensure that equilibrium is reached, or at least that the extraction time is consistent across all samples. Studies have shown optimal times ranging from 30 to 60 minutes. nih.govnih.gov

Other Factors: The addition of salt (salting out) to aqueous samples can increase the ionic strength of the solution, which decreases the solubility of polar organic analytes and promotes their release into the headspace, thereby improving extraction efficiency. nih.govmdpi.com The pH of the sample can also be adjusted to suppress the ionization of certain analytes and improve their volatility. researchgate.net

The following table presents a summary of HS-SPME parameters and their typical optimized ranges for the analysis of flavor compounds similar to this compound.

| Parameter | Typical Range/Options | Rationale |

| SPME Fiber Coating | DVB/CAR/PDMS, PDMS/CAR, CW/DVB | Selected based on analyte polarity and volatility. Mixed-phase fibers offer broad applicability. nih.govmdpi.com |

| Incubation/Extraction Temp. | 40 - 80 °C | Increases analyte vapor pressure, facilitating transfer to the headspace. nih.govfrontiersin.org |

| Equilibration/Extraction Time | 20 - 60 min | Allows for analyte partitioning equilibrium to be approached for reproducible results. nih.govfrontiersin.org |

| Salt Addition (e.g., NaCl) | 1 g - saturation | Decreases analyte solubility in aqueous matrices, enhancing headspace concentration. nih.govresearchgate.net |

| Desorption Time/Temp. | 2 - 5 min at 250 °C | Ensures complete transfer of analytes from the fiber to the GC inlet. nih.govfrontiersin.org |

Liquid-Liquid Extraction (LLE):

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For semi-polar compounds like this compound, a solvent system must be carefully chosen. A common approach involves using solvents like methyl tert-butyl ether (MTBE) in a two-phase system with methanol and water, which allows for the separation of polar and non-polar compounds into distinct phases. nih.gov The efficiency of the extraction depends on factors such as the choice of organic solvent, the pH of the aqueous phase, and the solvent-to-sample volume ratio. nih.gov

Solid-Phase Extraction (SPE):

SPE is a versatile technique used for the purification and concentration of analytes from liquid samples. It relies on the partitioning of a compound between a liquid phase and a solid sorbent. For heterocyclic compounds, ion-exchange cartridges, such as strong cation exchange (SCX), can be effective. nih.gov The protocol typically involves conditioning the cartridge, loading the sample (often after pH adjustment), washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate solvent. nih.gov This technique is highly effective for cleaning up complex samples and concentrating the target analyte.

Mechanistic Investigations of 2 5 Methylthiazol 4 Yl Ethanol and Its Derivatives in Biological Systems Non Clinical Contexts

Molecular Interactions with Enzymes and Receptors

The interactions of 2-(4-Methylthiazol-5-yl)ethanol and its derivatives with biological macromolecules like enzymes and receptors are a key area of research to understand their biological effects.

In vitro Enzyme Inhibition Studies

Direct in vitro enzyme inhibition studies specifically on 2-(4-Methylthiazol-5-yl)ethanol are not extensively documented in the reviewed literature. However, research on its derivatives provides valuable insights into its potential enzymatic interactions.

A notable derivative, 2-(4-Methylthiazol-5-yl) Ethyl Nitrate (B79036) Hydrochloride (W1302), has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS). nih.gov In a study on a rat model of vascular dementia, treatment with W1302 markedly inhibited iNOS activity. nih.gov This inhibition contributes to the modulation of nitric oxide (NO) levels, which plays a crucial role in cellular signaling and inflammatory processes.

While these findings are on a nitrate derivative, they suggest that the core structure of 2-(4-Methylthiazol-5-yl)ethanol can serve as a scaffold for designing enzyme inhibitors. The specific interactions and inhibitory mechanisms of the parent compound, however, require further dedicated investigation.

Investigating Interactions with Sub-Cellular Components

The biological activity of a compound is often determined by its ability to interact with and modulate the function of subcellular organelles. Research on derivatives of 2-(4-Methylthiazol-5-yl)ethanol has shed light on such interactions, particularly with mitochondria.

The study involving 2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride (W1302) demonstrated its significant impact on mitochondrial function in brain cells of rats with chronic cerebral hypoperfusion. nih.gov The administration of W1302 was found to restore the mitochondrial membrane potential, a critical factor for maintaining mitochondrial integrity and function. nih.gov Furthermore, the treatment led to an increase in ATP production, indicating an enhancement of cellular energy metabolism. nih.gov These findings suggest a direct or indirect interaction of the compound's derivative with mitochondria, protecting them from oxidative stress-induced damage.

Role in Microbial Communication and Signaling Pathways

2-(4-Methylthiazol-5-yl)ethanol is a known metabolite in Escherichia coli and the yeast Saccharomyces cerevisiae, indicating its involvement in the metabolic pathways of these microorganisms. nih.gov Its presence suggests a role in the fundamental cellular processes of these organisms.

However, based on the available scientific literature, there is no direct evidence to suggest that 2-(4-Methylthiazol-5-yl)ethanol is actively involved in microbial communication or signaling pathways, such as quorum sensing. While other thiazole-containing compounds have been investigated for their antimicrobial properties, which can be linked to the disruption of signaling pathways, specific studies on the role of 2-(4-Methylthiazol-5-yl)ethanol in these processes are lacking. nih.gov Its role appears to be primarily metabolic rather than as a signaling molecule in the context of microbial communication.

Exploration of Antioxidant Activity Mechanisms

The antioxidant properties of thiazole (B1198619) derivatives are a subject of considerable interest. While direct and extensive studies on the antioxidant mechanisms of 2-(4-Methylthiazol-5-yl)ethanol are limited, research on its derivatives and related compounds provides a framework for understanding its potential in this regard.

A study on 2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride (W1302) has provided significant insights into its antioxidant mechanisms. This derivative was shown to ameliorate cognitive impairment in a rat model by modulating oxidative stress. nih.gov The proposed mechanisms include:

Increased Nitric Oxide (NO) and cGMP Production: W1302, as a nitric oxide donor, increases the bioavailability of NO and cyclic guanosine (B1672433) monophosphate (cGMP), which are important signaling molecules in the vascular and nervous systems. nih.gov

Reduction of Oxidative Stress Markers: The treatment led to a decrease in malondialdehyde (MDA) levels in the brain, a key indicator of lipid peroxidation and oxidative damage. nih.gov

Inhibition of the NF-κB Signaling Pathway: W1302 was found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammatory responses and the expression of pro-oxidant enzymes like iNOS. nih.gov

Furthermore, broader studies on other thiazole derivatives have demonstrated their antioxidant potential through various mechanisms, including free radical scavenging. researchgate.netnih.gov For instance, certain 2-amino-5-methylthiazol derivatives have shown significant radical scavenging activity against DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. researchgate.net These findings suggest that the thiazole ring system, a core component of 2-(4-Methylthiazol-5-yl)ethanol, is a key contributor to antioxidant effects.

Photophysical and Photochemical Properties

As of the latest review of scientific literature, there are no specific studies detailing the photophysical and photochemical properties of 2-(4-Methylthiazol-5-yl)ethanol. This area remains unexplored, and further research is needed to characterize its behavior upon interaction with light, which could open up potential applications in areas such as photochemistry and materials science.

Structure Activity Relationship Sar and Computational Studies of 2 5 Methylthiazol 4 Yl Ethanol Derivatives

Design and Synthesis of Structurally Modified Analogs

The design and synthesis of analogs of methylthiazole ethanol (B145695) are often rooted in modifying known biologically active molecules, such as thiamine (B1217682) (Vitamin B1), or through the construction of novel heterocyclic systems. The core 4-methyl-5-thiazoleethanol (B42058) moiety is a key component of thiamine, making thiamine analogs a rich area of study.

The synthesis of these analogs involves multi-step chemical reactions. For instance, in the creation of novel thiamine analogs with potential antiplasmodial activity, a key starting material is the thiazole (B1198619) derivative containing the ethanol side chain. nih.govbiorxiv.org Modifications are then introduced to other parts of the molecule, such as the pyrimidine (B1678525) ring of thiamine. One study describes the synthesis of N3-pyridyl thiamine (N3PT), where the pyrimidine ring of thiamine is replaced by a pyridine (B92270) ring, while keeping the 4-methyl-5-thiazoleethanol portion intact. nih.gov

Another general approach to synthesizing thiazole derivatives involves the Hantzsch thiazole synthesis. This method typically involves the reaction of a thioamide with an α-haloketone. For creating derivatives of 4-methyl-5-thiazoleethanol, one could envision starting with a suitably protected thioamide and reacting it with a halo-keto-alcohol derivative. For example, the synthesis of various 2,4-disubstituted thiazoles has been reported, which could be adapted to produce the desired scaffold. ijper.org The synthesis of new thiazole derivatives bearing sulfonamide moieties has also been achieved through multi-step reactions starting from precursor molecules that are then cyclized to form the thiazole ring. iaea.org

Systematics of Substituent Effects on Biological Activity Profiles in vitro

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any associated side chains. Structure-activity relationship (SAR) studies aim to systematically vary these substituents to optimize a desired biological effect.

In a study of thiamine analogs against the malaria parasite Plasmodium falciparum, several compounds containing the 4-methyl-5-thiazoleethanol core were tested. nih.govbiorxiv.org The replacement of the pyrimidine ring of thiamine with other heterocyclic or aromatic systems had a profound impact on the antiplasmodial activity. For example, N3-pyridyl thiamine (N3PT) showed significantly higher potency compared to oxythiamine, another well-known thiamine analog. nih.gov This suggests that the electronic and steric properties of the substituent at the N-3 position of the thiazole ring are critical for activity.

The following table summarizes the in vitro antiplasmodial activity of several thiamine analogs, highlighting the effect of structural modifications.

| Compound Name | Modification from Thiamine | Target Organism | IC50 Value (nM) |

| Oxythiamine | Pyrimidine amino group replaced by a hydroxyl group | P. falciparum | 10-fold higher than N3PT |

| N3-Pyridyl Thiamine (N3PT) | Pyrimidine ring replaced by a pyridine ring | P. falciparum | Potent |

| Fursultiamine | Open scaffold in place of the central ring | P. falciparum | Active |

| Cycotiamine | Open scaffold in place of the central ring | P. falciparum | Active |

| Allithiamine | Open scaffold in place of the central ring | P. falciparum | Active |

Data compiled from studies on antiplasmodial thiamine analogs. nih.govbiorxiv.org

SAR studies on other classes of thiazole derivatives have also revealed key insights. For instance, in a series of 1,3-thiazole derivatives investigated as cholinesterase inhibitors, the introduction of N-heterocyclic substituents like quinoxaline (B1680401) at the acyl part of the molecule resulted in the most potent inhibition of the enzyme acetylcholinesterase (AChE). This underscores the importance of the size, shape, and electronic nature of substituents in determining biological activity.

In Silico Modeling and Molecular Docking Studies

Computational methods, including molecular docking, are powerful tools for understanding how a molecule interacts with its biological target at the atomic level. These studies can rationalize observed SAR and guide the design of more potent and selective analogs.

Ligand-Protein Interaction Analysis

Molecular docking studies have been employed to investigate the binding of thiamine analogs to their target enzymes. In the context of antiplasmodial research, docking studies of N3-pyridyl thiamine (N3PT) were performed with thiamine pyrophosphokinase (TPK) from P. falciparum. nih.govbiorxiv.org These studies revealed that N3PT binds to the active site of TPK in a manner very similar to the natural substrate, thiamine. nih.govbiorxiv.org

The key interactions observed typically involve:

Hydrogen Bonding: The hydroxyl group of the ethanol side chain of the thiazole moiety is often involved in hydrogen bonding with amino acid residues in the active site.

π-π Stacking: The thiazole ring itself can participate in π-π stacking interactions with aromatic residues like tryptophan or tyrosine.

Electrostatic Interactions: The positively charged nitrogen atom in the thiazolium ring can form electrostatic interactions with negatively charged residues such as glutamate (B1630785) or aspartate. rug.nl

In studies of other thiazole derivatives, such as those targeting cholinesterases, docking has helped to identify key binding site residues and explain selectivity between different forms of the enzyme.

Computational Prediction of Molecular Properties for Research Design

In addition to docking, computational methods are used to predict various molecular properties that are important for drug development. These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), help in the early stages of research to select compounds with a higher probability of success.

For various thiazole derivatives, properties such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes are calculated. For example, in silico drug-likeness screening using platforms like SwissADME has been reported for some thiazole-based compounds. researchgate.net These predictions help researchers to prioritize the synthesis of compounds that not only have good biological activity but also possess favorable pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related thiazole derivatives with their corresponding experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

Future Perspectives and Emerging Research Areas Pertaining to 2 5 Methylthiazol 4 Yl Ethanol

Development of Novel Biocatalytic Routes

The chemical synthesis of thiazole (B1198619) derivatives often involves multi-step processes that can be resource-intensive. As a result, the development of biocatalytic routes, which utilize enzymes or whole-cell systems, represents a significant leap toward more efficient and sustainable production. Future research is focused on harnessing biological systems for the synthesis of 2-(5-Methylthiazol-4-yl)ethanol and related compounds.

Recent advancements have demonstrated the potential of biocatalysts for producing other thiazole derivatives. For instance, research has shown the efficacy of using a terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB) as an eco-friendly biocatalyst for synthesizing novel thiazoles under ultrasonic irradiation. nih.govnih.govacs.org This method offers mild reaction conditions, rapid reaction times, and high yields, with the added benefit that the biocatalyst can be reused multiple times without significant loss of activity. nih.govacs.org The biosynthesis of the thiazole ring of thiamine (B1217682) in various organisms, which typically involves cysteine as a precursor for the N-C-C-S backbone, provides a natural blueprint for developing engineered metabolic pathways. wikipedia.org

Future work in this area will likely involve:

Enzyme Discovery and Engineering: Identifying novel enzymes from natural sources or engineering existing ones (e.g., oxidoreductases, transferases) to perform the specific steps required to synthesize this compound from simple, renewable feedstocks.

Metabolic Engineering: Constructing microbial cell factories, such as E. coli or Saccharomyces cerevisiae, with engineered metabolic pathways dedicated to the high-yield production of the target compound. nih.govnih.gov This approach is analogous to the successful metabolic engineering of microbes for the production of biofuels and other commodity chemicals. nih.gov

Table 1: Comparison of Conventional vs. Emerging Biocatalytic Synthesis of Thiazoles

| Feature | Conventional Synthesis | Biocatalytic Synthesis (e.g., TCsSB catalyst) nih.gov |

|---|---|---|

| Catalyst | Often requires chemical catalysts, which can be harsh or toxic. | Eco-friendly biocatalysts (e.g., modified chitosan). nih.govnih.gov |

| Reaction Conditions | Can require high temperatures and pressures. mdpi.com | Mild conditions (e.g., 35°C). nih.gov |

| Solvents | Frequently uses hazardous organic solvents like DMF or pyridine (B92270). mdpi.com | Green solvents such as ethanol (B145695). nih.gov |

| Reaction Time | Can be lengthy, extending over several hours. mdpi.com | Quick reaction times (e.g., 20 minutes). nih.gov |

| Byproducts | May generate harmful byproducts. researchgate.net | Often produces cleaner byproducts (e.g., water). mdpi.com |

| Catalyst Reusability | Catalyst recovery and reuse can be difficult. | High reusability without significant loss of potency. nih.govacs.org |

Integration with Systems Biology and Omics Approaches

To fully realize the potential of biocatalytic production, integration with systems biology and multi-omics approaches is essential. These fields provide a holistic view of biological systems by combining data from genomics, transcriptomics, proteomics, and metabolomics to model and understand complex cellular processes. jbei.orgnih.gov

For this compound, these approaches can be applied to:

Optimize Production Hosts: By analyzing the complete set of proteins (proteomics) and metabolites (metabolomics) in an engineered microorganism, researchers can identify metabolic bottlenecks or competing pathways that limit the yield of the target compound. jbei.org This data-driven approach allows for more precise genetic modifications to enhance productivity.

Elucidate Biosynthetic Pathways: In organisms that naturally produce thiazole-containing compounds, omics data can help to uncover the specific genes and enzymes involved in the biosynthetic pathway. This knowledge is crucial for transferring these pathways into industrial production strains.

Understand Cellular Responses: If this compound or its derivatives are investigated for pharmaceutical applications, systems biology can help elucidate their mechanism of action by mapping the global changes they induce in cellular networks. nih.gov

A typical workflow involves analyzing large omics datasets from engineered microbial strains to identify key genes, pathways, and reactions, which then guides the next cycle of design and engineering for improved performance. jbei.org

Exploration of Applications in Advanced Materials Science

The thiazole ring is a rigid, planar heteroaromatic structure with unique electronic properties and the ability to coordinate with metal ions, making it an attractive building block for advanced materials. mdpi.comresearchgate.net The this compound molecule, with its reactive hydroxyl (-OH) group, is particularly well-suited for incorporation into polymers and functional materials.

Emerging research in thiazole-based materials suggests several potential applications:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring can act as donor sites for metal cations. This has been exploited to create luminescent MOFs and coordination polymers that can function as chemical sensors. mdpi.com The hydroxyl group of this compound could be used to further functionalize such materials.

Organic Electronics: Thiazole-containing polymers have been synthesized for use in organic solar cells and organic light-emitting diodes (OLEDs). researchgate.net These materials often possess low band gaps and good charge carrier mobilities. researchgate.netmdpi.com Polymers derived from this compound could be designed to have specific thermoelectric or photovoltaic properties.

Emissive Polymers: Researchers have created highly luminescent porous organic polymers (POPs) using thiazolothiazole-linked building blocks. rsc.org These materials have potential applications in optoelectronics and sensing. The specific structure of this compound could be leveraged to tune the emissive properties of new polymers.

Table 2: Examples of Thiazole-Based Advanced Materials

| Material Type | Thiazole Unit | Potential Application | Key Properties |

|---|---|---|---|

| Coordination Polymers | Thiazole-dicarboxylate | Luminescent chemical sensors | Antenna effect, porosity, structural flexibility. mdpi.com |

| Polymer Solar Cells | Thiazolothiazole (TzTz) | Donor materials in photovoltaics | Tunable band gap, good carrier mobility. researchgate.net |

| Thermoelectric Polymers | Alkylthiazole | Organic thermoelectric devices | High backbone planarity, facilitates charge transport. mdpi.com |

| Porous Organic Polymers | Thiazolothiazole | Solid-state emissive materials | High luminescence efficiency, porosity. rsc.org |

Green Chemistry Approaches for Sustainable Production and Transformation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.comosi.lv The sustainable production of this compound is a key area of future research, moving beyond just biocatalysis to encompass a range of environmentally benign techniques.

Many innovative green techniques are being applied to the synthesis of thiazole derivatives:

Microwave and Ultrasound-Assisted Synthesis: These methods can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.govresearchgate.net

Use of Green Solvents: Replacing hazardous solvents with environmentally friendly alternatives like water, ethanol, or deep eutectic solvents is a core principle of green chemistry. mdpi.comnih.gov For example, an eco-friendly mixture of L-proline and ethylene (B1197577) glycol has been used for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com

Heterogeneous and Reusable Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and reused minimizes waste and improves process efficiency. nih.govosi.lv This includes biocatalysts like the chitosan-based hydrogel mentioned earlier, as well as inorganic catalysts like silica-supported tungstosilisic acid. researchgate.net

Solvent-Free and Mechanochemical Methods: Conducting reactions by grinding solid reactants together (mechanochemistry) can eliminate the need for solvents entirely, leading to a significant reduction in waste. researchgate.netresearchgate.net

A patent for synthesizing 4-methylthiazole-5-formaldehyde from 2-(4-methylthiazol-5-yl)ethanol highlights a move towards greener raw materials and milder reaction conditions suitable for industrial-scale production. google.com

Application as Chemical Probes for Elucidating Cellular Pathways

Chemical probes are small molecules used to study and manipulate biological systems. Thiazole-based compounds have emerged as versatile scaffolds for creating fluorescent probes due to their favorable photophysical properties. nih.gov The structure of this compound provides a foundational template that can be chemically modified to create novel probes for biological imaging and sensing.

Future research in this domain could involve:

Developing 'Turn-On' Fluorescent Probes: Thiazole Orange (TO) is a well-known dye that becomes highly fluorescent upon binding to targets like DNA, a 'turn-on' response that minimizes background signal. nih.govmdpi.com Derivatives of this compound could be designed to exhibit similar properties, lighting up only in the presence of a specific analyte (e.g., a reactive oxygen species, a metal ion, or a specific protein).

Targeted Bio-imaging: The ethanol moiety provides a convenient chemical handle for attaching targeting ligands (e.g., peptides, antibodies) that can direct the probe to specific organelles or cell types. This would enable the visualization of localized biochemical processes in living cells and organisms. researchgate.net

Sensing Specific Analytes: Benzothiazole-based probes have been successfully developed to detect hydrogen peroxide (H₂O₂) and cysteine in living cells, demonstrating the potential of the broader thiazole family in this application. researchgate.netnih.gov By incorporating specific reactive groups, probes based on this compound could be engineered to selectively respond to other important biological molecules, helping to elucidate their roles in cellular health and disease.

Table 3: Examples of Thiazole-Based Chemical Probes

| Probe Scaffold | Target Analyte | Principle of Detection / Application |

|---|---|---|

| Benzothiazole Derivative (BT-BO) | Hydrogen Peroxide (H₂O₂) | "Turn-on" fluorescence for imaging H₂O₂ in living cells. nih.gov |

| Thiazole Orange (TO) | DNA / RNA | Intercalation into nucleic acids restricts intramolecular rotation, causing a large increase in fluorescence. nih.govmdpi.com |

| Benzothiazole Derivative (BT-AC) | Cysteine (Cys) | Reaction with Cys causes a massive fluorescence enhancement for imaging in cells and zebrafish. researchgate.net |

| Thiazolothiazole Derivative (PYTZ-P) | Mercury Ions (Hg²⁺) / Protons | "Turn-off" fluorescence emission upon binding to Hg²⁺; used for bio-imaging in cancer cells. researchgate.net |

Q & A

Basic Research Question

- GC-MS : Effective for volatile derivatives; fragmentation patterns help confirm the thiazole backbone and hydroxyl group .

- UPLC-QEMS : Non-targeted metabolomics analysis tracks compound stability in biological matrices .

- NMR : H and C NMR resolve substituent positions (e.g., methyl vs. ethyl groups on the thiazole ring) .

Methodological Tip : Combine H-C HSQC for unambiguous assignment of overlapping proton signals.

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors during reflux or distillation .

- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Advanced Research Question

- Refinement Tools : Use SHELXL for high-resolution data, adjusting parameters like ADPs (Atomic Displacement Parameters) to address thermal motion artifacts .

- Twinning Analysis : Employ PLATON or ROTAX to detect twinning in crystals, particularly for derivatives with flexible side chains .

- Validation : Cross-validate with Cambridge Structural Database (CSD) entries to identify outliers in bond lengths/angles.

What experimental strategies improve low yields in the synthesis of this compound derivatives?

Advanced Research Question

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate nucleophilic substitution reactions .

- Reaction Time Optimization : Extend reflux durations (e.g., 8–12 hours) for sluggish reactions involving bulky substituents .

- Purification : Use silica gel chromatography with gradient elution (heptane:EtOAc) to separate regioisomers .

How can computational tools predict the reactivity of this compound in novel reaction pathways?

Advanced Research Question

- Retrosynthetic Analysis : Apply Pistachio or Reaxys databases to identify feasible precursors (e.g., thiazolecarboxylates) .

- DFT Calculations : Model transition states for nucleophilic attacks on the thiazole ring using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Machine Learning : Train models on existing thiazole reaction datasets to predict regioselectivity in cross-coupling reactions.

What strategies are effective for evaluating the bioactivity of this compound derivatives against bacterial targets?

Advanced Research Question

- SAR Studies : Modify the hydroxyl group to esters or ethers and test against E. coli and S. aureus to assess antimicrobial potency .

- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid synthesis .

- In Vitro Assays : Perform time-kill kinetics to determine bactericidal vs. bacteriostatic effects at varying concentrations.

How can researchers analyze degradation products of this compound under oxidative conditions?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.